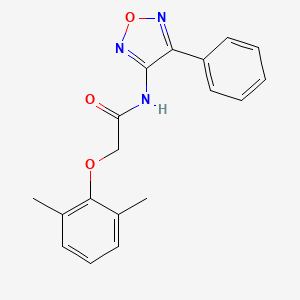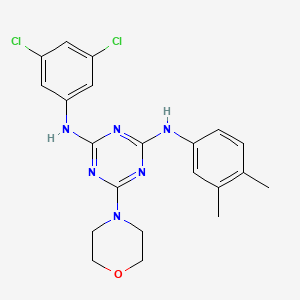
N2-(3,5-dichlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N2-(3,5-dichlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine” appears to be a complex organic molecule. It contains a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this triazine ring are two phenyl rings (one is 3,5-dichlorophenyl and the other is 3,4-dimethylphenyl) and a morpholino group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the desired final product and the available starting materials. Without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The 1,3,5-triazine ring, the phenyl rings, and the morpholino group all contribute to the overall structure. The presence of the dichloro and dimethyl substituents on the phenyl rings will also influence the structure, potentially causing the rings to twist out of plane.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. The triazine ring, for example, is known to participate in a variety of reactions, including substitutions and additions. The phenyl rings could also undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazine ring and the potential for hydrogen bonding could make this compound relatively polar. This could influence its solubility, boiling point, and other physical properties.科学的研究の応用
Biosorption and Environmental Remediation
Research on lignocellulosic substrates for pesticide removal from wastewater highlights the efficacy of triazine derivatives in environmental remediation. Similar compounds have demonstrated significant adsorption capacities, suggesting that N2-(3,5-dichlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine could be explored for its potential in cleaning polluted waters through biosorption mechanisms (Boudesocque et al., 2008).
Synthesis and Biological Activities
The synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives have been investigated, revealing that such compounds exhibit significant larvicidal activity against various larvae. This suggests that N2-(3,5-dichlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine could be potentially useful in developing new pesticides or bioactive agents with specific targeting capabilities (Gorle et al., 2016).
Polymer Synthesis
The study on the synthesis of heat-resistant polyamides bearing an s-triazine ring under green conditions illustrates the potential of incorporating triazine derivatives into polymers to enhance thermal stability and flame retardancy. This indicates that N2-(3,5-dichlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine could contribute to the development of new polymeric materials with improved performance and environmental benefits (Dinari & Haghighi, 2017).
Advanced Materials and Organic Electronics
Research into donor-substituted 1,3,5-triazines as host materials for blue phosphorescent organic light-emitting diodes (OLEDs) suggests the utility of triazine derivatives in electronic applications. By adjusting the electronic properties of such compounds, N2-(3,5-dichlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine could be explored for its potential in enhancing the efficiency and stability of OLEDs and other optoelectronic devices (Rothmann et al., 2010).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
将来の方向性
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this compound and related structures.
Please note that this analysis is based on the structure of the compound as suggested by its name and general knowledge of the behavior of similar compounds. For a detailed and accurate analysis, experimental data and studies would be needed. If this compound is novel or not widely studied, it may be an interesting area for future research.
特性
IUPAC Name |
2-N-(3,5-dichlorophenyl)-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N6O/c1-13-3-4-17(9-14(13)2)24-19-26-20(25-18-11-15(22)10-16(23)12-18)28-21(27-19)29-5-7-30-8-6-29/h3-4,9-12H,5-8H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFRVEDSTLYAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3,5-dichlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2836924.png)
![N-(4-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2836926.png)
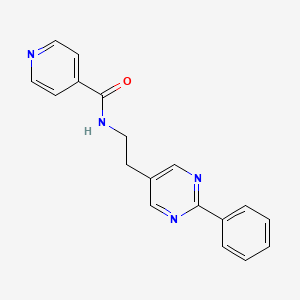
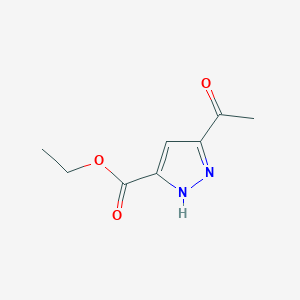
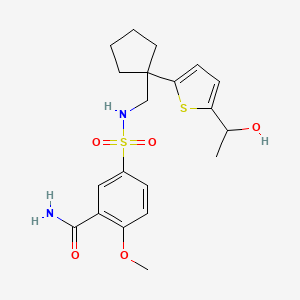
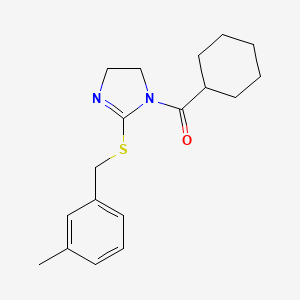
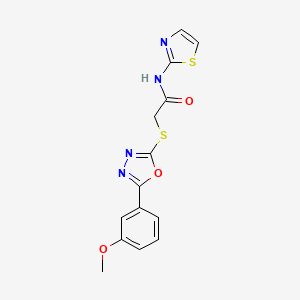
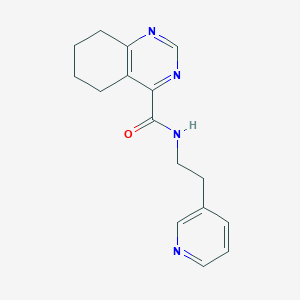
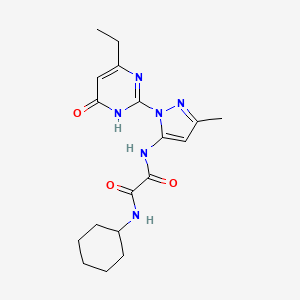
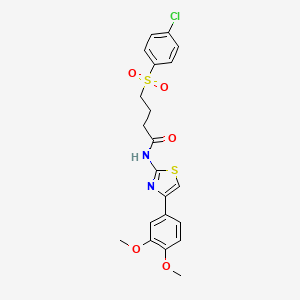
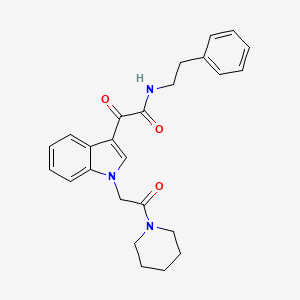
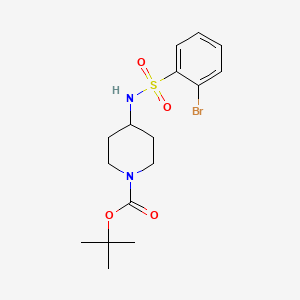
![2-Methyl-3-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2836944.png)
